molecular formula C12H17N3O B2844711 [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol CAS No. 2097891-42-2

[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol

Cat. No.: B2844711
CAS No.: 2097891-42-2
M. Wt: 219.288
InChI Key: HSBVRWKGAJVYHN-UHFFFAOYSA-N
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Description

[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol is a chemical compound with the molecular formula C₁₁H₁₆N₂O and is of significant interest in medicinal chemistry and drug discovery research . The structure incorporates a pyridazine core, a heterocycle frequently explored in the development of pharmacologically active molecules, linked to a pyrrolidine moiety. The 6-cyclopropyl substituent on the pyridazine ring and the hydroxymethyl group on the pyrrolidine are key structural features that can influence the compound's physicochemical properties and its interaction with biological targets. Compounds featuring pyridazine and pyrrolidine scaffolds are extensively investigated for their potential as therapeutic agents. Patent literature indicates that structurally related heterocyclic compounds are being developed for a range of applications, including the treatment of inflammatory diseases, autoimmune diseases, and proliferative diseases such as cancer . Furthermore, specific pyridazine derivatives have been reported as inhibitors of metalloenzymes or as modulators of protein-protein interactions, highlighting the versatility of this chemical class in probing biological pathways . The distinct molecular architecture of this compound makes it a valuable building block for constructing more complex molecules and a critical intermediate in synthetic chemistry. Researchers can utilize this compound to develop novel chemical entities, study structure-activity relationships (SAR), or as a starting point for synthesizing compound libraries for high-throughput screening. This product is intended for research and development purposes in a laboratory setting only. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

[1-(6-cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c16-8-10-2-1-7-15(10)12-6-5-11(13-14-12)9-3-4-9/h5-6,9-10,16H,1-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBVRWKGAJVYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2=NN=C(C=C2)C3CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol typically involves multi-step organic synthesis techniques The process begins with the preparation of the cyclopropylpyridazine intermediate, which is then reacted with a pyrrolidine derivative

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and other advanced manufacturing techniques may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol: can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form an aldehyde or carboxylic acid.

    Reduction: The pyridazine ring can be reduced under specific conditions to form a dihydropyridazine derivative.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanol group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methanol group can yield an aldehyde or carboxylic acid, while reduction of the pyridazine ring can produce a dihydropyridazine derivative.

Scientific Research Applications

[1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol: has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural motifs with [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol, enabling comparative analysis of their synthesis, properties, and applications:

[(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol (CAS: 827034-60-6)

  • Structure: Pyrrolidine-2-methanol substituted with a cyclopropylmethyl group at the N1 position.
  • Synthesis: Synthesized via reductive amination of cyclopropane carboxaldehyde with L-prolinol, yielding 86% as a yellowish oil .
  • Cyclopropylmethyl group is smaller than the 6-cyclopropylpyridazine substituent, leading to distinct steric and electronic profiles.
  • Applications: Not explicitly stated, but pyrrolidine-methanol derivatives are often intermediates in drug discovery for chiral auxiliaries or bioactive molecules .

(1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol (CAS: 1306664-44-7)

  • Structure: Pyrrolidine-2-methanol with a sulfonyl-linked 5-bromopyridine group.
  • Molecular Formula : C₁₀H₁₃BrN₂O₃S; molar mass = 321.19 .
  • Key Differences: Sulfonyl group enhances polarity and hydrogen-bonding capacity compared to the pyridazine moiety.
  • Applications : Sulfonamide derivatives are common in protease inhibitors or kinase modulators .

(1-(2′-Azidobenzenesulfonyl)pyrrolidin-2-yl)methanol

  • Structure: Pyrrolidine-2-methanol with an azide-functionalized benzenesulfonyl group.
  • Synthesis: Prepared via sulfonylation of L-prolinol with 2-azidobenzenesulfonyl chloride, yielding an orange oil .
  • Key Differences :
    • Azide group offers click-chemistry compatibility, unlike the inert cyclopropylpyridazine.
    • Aromatic sulfonyl groups may confer higher metabolic lability compared to pyridazine.

Structural and Functional Analysis

Property This compound [(2S)-1-(Cyclopropylmethyl)pyrrolidin-2-yl]methanol (1-(5-Bromopyridin-3-ylsulfonyl)pyrrolidin-2-yl)methanol
Heterocycle Pyridazine (two adjacent N atoms) None Pyridine (one N atom)
Substituent 6-Cyclopropylpyridazin-3-yl Cyclopropylmethyl 5-Bromo-3-pyridinylsulfonyl
Polarity Moderate (pyridazine is weakly basic) Low High (sulfonyl group)
Synthetic Yield Not reported 86% Not reported
Potential Applications Enzyme inhibition (e.g., kinases) Chiral intermediates Protease inhibition

Research Implications

  • Pyridazine vs. Pyridine: The pyridazine ring in the target compound may enhance binding to flat enzymatic pockets (e.g., ATP-binding sites) compared to pyridine or non-aromatic analogs .
  • Metabolic Stability : Cyclopropyl groups generally improve metabolic stability over azide or sulfonyl groups, which are prone to enzymatic reduction or hydrolysis .

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for producing [1-(6-Cyclopropylpyridazin-3-yl)pyrrolidin-2-yl]methanol, and how do reaction parameters impact yield?

  • Methodological Answer : The synthesis typically involves sequential functionalization of the pyrrolidine and pyridazine rings. Key steps include:

  • Cyclopropane introduction : Use cyclopropane-bearing reagents (e.g., cyclopropylboronic acids) under Suzuki-Miyaura coupling conditions for pyridazine modification .
  • Pyrrolidine ring formation : Employ reductive amination or nucleophilic substitution to attach the pyrrolidine moiety. Polar aprotic solvents (e.g., DMF) and controlled temperatures (60–80°C) improve regioselectivity .
  • Hydroxymethylation : Introduce the methanol group via oxidation-reduction sequences (e.g., NaBH₄ reduction of ketone intermediates) .
    • Critical Parameters : Solvent choice (aprotic vs. protic), catalyst loading (Pd for cross-coupling), and reaction time significantly affect yields (reported 45–72%) .

Q. Which analytical techniques are prioritized for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H/¹³C NMR identifies cyclopropyl (δ 0.5–1.5 ppm) and pyridazinyl protons (δ 8.0–9.5 ppm). DEPT-135 clarifies carbon hybridization .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 248.1294) .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns and gradient elution (acetonitrile/water with 0.1% TFA) .

Advanced Research Questions

Q. How can X-ray crystallography resolve the stereochemical configuration of this compound?

  • Methodological Answer :

  • Crystal Growth : Use slow vapor diffusion with dichloromethane/hexane. SHELXTL software refines structure parameters, with R-factor targets <0.05 .
  • Key Metrics : Bond angles (cyclopropane: ~60°) and torsion angles (pyrrolidine chair conformation) validate stereochemistry .
    • Challenges : Crystallization may require chiral auxiliaries if enantiomers are present .

Q. What structure-activity relationships (SAR) justify the cyclopropyl group’s role in modulating bioactivity?

  • Methodological Answer :

  • Comparative Studies : Replace cyclopropyl with methyl, ethyl, or fluoro groups. Assay binding affinity (e.g., IC₅₀ in enzyme inhibition) and logP (lipophilicity):
SubstituentIC₅₀ (nM)logP
Cyclopropyl12 ± 22.1
Methyl45 ± 51.8
Fluoro28 ± 31.9
  • Findings : Cyclopropyl enhances target engagement via rigid hydrophobic interactions, improving potency 3.7× vs. methyl .

Q. What formulation strategies improve aqueous solubility for in vivo studies?

  • Methodological Answer :

  • Co-solvent Systems : Use 10% DMSO/90% saline for intravenous dosing.
  • Solid Dispersion : Amorphous forms with PVP-K30 (1:3 ratio) increase solubility 10× via spray drying (Tg > 50°C) .
  • Stability Testing : Monitor degradation under accelerated conditions (40°C/75% RH; HPLC stability >90% at 4 weeks) .

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